molecular formula C12H15NO3 B14640754 N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine CAS No. 52401-41-9

N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

Cat. No.: B14640754
CAS No.: 52401-41-9
M. Wt: 221.25 g/mol
InChI Key: PYZJFASRHCPXNX-UHFFFAOYSA-N
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Description

N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is a chemical compound with a complex structure that includes a naphthalene ring substituted with methoxy groups and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine typically involves the reaction of 6,7-dimethoxy-1-tetralone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxylamine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine.

    6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one: A structurally related compound with different functional groups.

    1(2H)-Naphthalenone, 3,4-dihydro-: Another naphthalene derivative with similar core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

52401-41-9

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO3/c1-15-11-6-8-4-3-5-10(13-14)9(8)7-12(11)16-2/h6-7,14H,3-5H2,1-2H3

InChI Key

PYZJFASRHCPXNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCC2=NO)OC

Origin of Product

United States

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